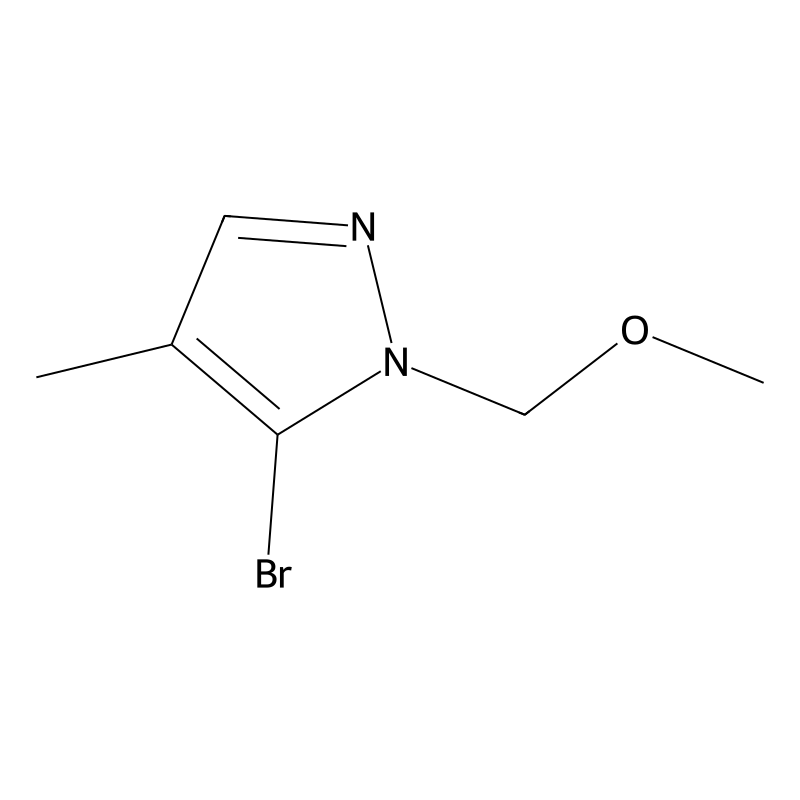

5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by the presence of a bromine atom at the 5-position, a methoxymethyl group at the 1-position, and a methyl group at the 4-position of the pyrazole ring. Its molecular formula is and its structure contributes to its unique chemical properties and potential biological activities. Pyrazoles are known for their diverse pharmacological properties, making them significant in medicinal chemistry.

The reactivity of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole can be explored through various chemical transformations typical for pyrazole derivatives. These may include:

- Nucleophilic substitutions: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Oxidation reactions: The methoxymethyl group can potentially be oxidized to form corresponding aldehydes or acids.

- Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions highlight its versatility in synthetic organic chemistry.

Pyrazole derivatives, including 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole, have been reported to exhibit a range of biological activities. These include:

- Antimicrobial activity: Some pyrazole compounds show effectiveness against various bacterial and fungal strains.

- Anti-inflammatory properties: Certain derivatives have been studied for their potential to reduce inflammation.

- Anticancer effects: Research indicates that pyrazoles can inhibit cancer cell proliferation through various mechanisms.

The specific biological activities of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole require further investigation to establish its therapeutic potential.

The synthesis of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole can be approached through several methods:

- Condensation reactions: Combining appropriate hydrazines with suitable carbonyl compounds can yield pyrazole derivatives.

- Bromination: The introduction of bromine at the 5-position can be achieved through electrophilic bromination of a precursor compound.

- Methoxymethylation: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.

These synthetic routes provide flexibility in obtaining this compound and its analogs.

5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole has potential applications in various fields:

- Pharmaceuticals: Given its biological activity, it may serve as a lead compound for developing new drugs.

- Agricultural chemistry: Pyrazole derivatives are often explored for their herbicidal and fungicidal properties.

- Material science: Its unique structure could be utilized in synthesizing novel materials with specific properties.

Interaction studies involving 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole focus on its binding affinity to biological targets, such as enzymes or receptors. These studies help elucidate the mechanism of action and potential side effects when used therapeutically.

Research into its interactions with proteins or nucleic acids could reveal insights into its pharmacodynamics and pharmacokinetics, crucial for drug development.

Several compounds share structural similarities with 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-bromo-1-methyl-1H-pyrazole | Bromine at position 5 | Lacks methoxymethyl group |

| 4-bromo-3-nitro-1H-pyrazole | Nitro group at position 3 | Exhibits different electronic properties |

| 3,5-dimethyl-1H-pyrazole | Two methyl groups at positions 3 and 5 | No halogen substituent |

| 4-methoxy-3-bromo-1H-pyrazole | Methoxy group at position 4 | Different substituent arrangement |

These compounds illustrate the diversity within the pyrazole class while highlighting the unique characteristics of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole. Each compound's specific substituents influence its reactivity and biological activity, making them suitable for different applications in research and industry.